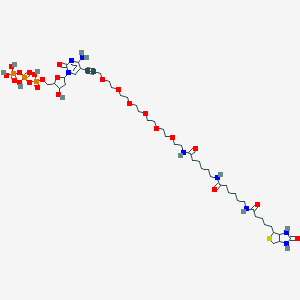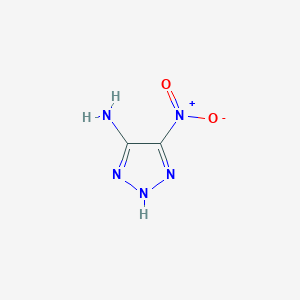
Biotin-36-dctp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-36-dctp is a modified nucleotide that is widely used in scientific research to study DNA replication and repair mechanisms. It is a radioactive compound that can be incorporated into DNA molecules during replication, allowing researchers to track the movement of DNA and identify the specific enzymes involved in the process.
Mécanisme D'action
Biotin-36-dctp is incorporated into DNA molecules during replication through the action of DNA polymerases. These enzymes recognize the biotin-36-dctp molecule and incorporate it into the growing DNA strand. Once incorporated, the biotin-36-dctp molecule can be detected using a variety of techniques, including autoradiography and immunological detection methods.
Effets Biochimiques Et Physiologiques
Biotin-36-dctp is a radioactive compound that can potentially have harmful effects on living organisms. However, it is typically used in very small quantities and is not known to have any significant toxic effects. Biotin-36-dctp is incorporated into DNA molecules during replication, but it does not appear to have any significant effects on DNA structure or function.
Avantages Et Limitations Des Expériences En Laboratoire
Biotin-36-dctp is a highly specific and sensitive tool for studying DNA replication and repair mechanisms. It allows researchers to label and track specific DNA sequences, which can be useful for identifying the enzymes involved in these processes. However, biotin-36-dctp is a radioactive compound that requires special handling and disposal procedures. It is also relatively expensive and may not be readily available in all research settings.
Orientations Futures
There are many potential future directions for research involving biotin-36-dctp. One area of focus is the development of new techniques for incorporating biotin-36-dctp into DNA molecules. This could include the use of modified nucleotides or new DNA polymerases that are more efficient at incorporating biotin-36-dctp. Another area of focus is the development of new detection methods for biotin-36-dctp. This could include the use of new imaging techniques or the development of more sensitive detection methods. Finally, there is a need for more research on the long-term effects of biotin-36-dctp on living organisms. This could include studies on the potential health effects of exposure to low levels of biotin-36-dctp over extended periods of time.
Méthodes De Synthèse
Biotin-36-dctp is synthesized by introducing a radioactive isotope of carbon (carbon-14) into a dctp molecule, which is then coupled with biotin to create biotin-36-dctp. The synthesis process involves several steps, including nucleotide purification, radiolabeling, and biotinylation. The final product is a highly purified and stable compound that can be used in a variety of research applications.
Applications De Recherche Scientifique
Biotin-36-dctp is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful for identifying the specific enzymes involved in DNA replication and repair, as well as for tracking the movement of DNA molecules during these processes. Biotin-36-dctp can be incorporated into DNA molecules during replication, allowing researchers to label and track specific DNA sequences. This technique is useful for identifying the enzymes involved in DNA replication and repair, as well as for studying the effects of mutations and other genetic abnormalities on these processes.
Propriétés
Numéro CAS |
145396-05-0 |
|---|---|
Nom du produit |
Biotin-36-dctp |
Formule moléculaire |
C46H79N8O23P3S |
Poids moléculaire |
1237.1 g/mol |
Nom IUPAC |
[[5-[4-amino-2-oxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C46H79N8O23P3S/c47-44-34(31-54(46(60)53-44)42-30-36(55)37(75-42)32-74-79(64,65)77-80(66,67)76-78(61,62)63)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-50-41(58)13-4-2-8-15-48-39(56)12-3-1-7-16-49-40(57)14-6-5-11-38-43-35(33-81-38)51-45(59)52-43/h31,35-38,42-43,55H,1-8,11-30,32-33H2,(H,48,56)(H,49,57)(H,50,58)(H,64,65)(H,66,67)(H2,47,53,60)(H2,51,52,59)(H2,61,62,63) |
Clé InChI |
SKUVIJKENNLWRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
biotin-36-dCTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)





![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)



